Ir(p-F-ppy)3

Catalog No.
S3420703
CAS No.
370878-69-6
M.F
C33H21F3IrN3
M. Wt
708.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ir(p-F-ppy)3

CAS Number

370878-69-6

Product Name

Ir(p-F-ppy)3

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

Molecular Formula

C33H21F3IrN3

Molecular Weight

708.8 g/mol

InChI

InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3

InChI Key

ZEBLNIAOTYJLBU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3]

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3]

Ir(p-F-ppy)3, also known as tris(4-(trifluoromethyl)phenyl)iridium(III), has gained interest in scientific research for its application as a photocatalyst in organic chemistry. Specifically, Ir(p-F-ppy)3 has been shown to facilitate decarboxylative arylation reactions of alpha-amino acids under visible light irradiation [].

Decarboxylative arylation is a powerful organic synthesis technique that allows for the formation of carbon-carbon bonds between an aromatic ring and an alkyl or aryl group. This reaction is achieved by removing a carboxyl group (decarboxylation) from an amino acid molecule and coupling it with an aryl halide. Traditionally, these reactions require harsh reaction conditions or the use of expensive metal catalysts.

Ir(p-F-ppy)3 offers several advantages as a photocatalyst for decarboxylative arylation:

  • Visible light activation: Unlike many traditional photocatalysts, Ir(p-F-pery)3 can be activated by visible light, which is a more abundant and sustainable energy source compared to ultraviolet light [].
  • Mild reaction conditions: Decarboxylative arylation reactions using Ir(p-F-ppy)3 can be carried out at room temperature, eliminating the need for harsh reaction conditions that can degrade sensitive molecules [].
  • Broad substrate scope: This photocatalyst has been shown to be effective with a variety of alpha-amino acids and aryl halides, demonstrating its versatility for different synthetic applications [].

Dates

Modify: 2023-08-19

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